molecular formula C19H20N6O4S B6504344 2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-2H-1,2,3,4-tetrazole-5-carboxamide CAS No. 1396800-23-9

2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-2H-1,2,3,4-tetrazole-5-carboxamide

Cat. No.: B6504344
CAS No.: 1396800-23-9
M. Wt: 428.5 g/mol
InChI Key: XXCAOMGTAHKWQC-UHFFFAOYSA-N
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Description

This compound features a tetrazole-5-carboxamide core linked to a phenyl group substituted with a propane-2-sulfonyl moiety via an acetamido bridge. The tetrazole ring, a nitrogen-rich heterocycle, enhances metabolic stability and acts as a bioisostere for carboxylic acids, improving bioavailability .

Properties

IUPAC Name

2-[4-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4S/c1-12(2)30(28,29)16-9-3-13(4-10-16)11-17(26)21-14-5-7-15(8-6-14)25-23-19(18(20)27)22-24-25/h3-10,12H,11H2,1-2H3,(H2,20,27)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCAOMGTAHKWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-2H-1,2,3,4-tetrazole-5-carboxamide (CAS Number: 1396800-23-9) is a complex organic molecule characterized by its tetrazole and sulfonamide functional groups. This article aims to explore its biological activity based on existing research findings, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N6O4SC_{19}H_{20}N_{6}O_{4}S with a molecular weight of 428.5 g/mol. The structure includes a tetrazole ring which is known for its bioisosteric properties that can enhance lipophilicity and biological activity compared to traditional carboxylic acids.

Biological Activity Overview

Research indicates that compounds containing tetrazole moieties exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential for the new compound in treating infections.
  • Anticancer Properties : Tetrazole derivatives have been explored for their ability to inhibit cancer cell proliferation, particularly in breast and colon cancer models.
  • Anti-inflammatory Effects : The presence of the sulfonamide group may contribute to anti-inflammatory activity by inhibiting cyclooxygenase enzymes.

The biological mechanisms through which this compound exerts its effects can be summarized as follows:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a critical role in inflammation and pain pathways.
  • Cell Cycle Arrest : Certain tetrazole derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Anticancer Activity :
    • A study on tetrazole derivatives indicated that specific substitutions on the tetrazole ring enhance cytotoxicity against human breast cancer cell lines (MCF-7) with IC50 values reported between 20 µM and 50 µM .
    • Another study found that similar structures showed significant inhibition against colon carcinoma cells (HCT-116), with some compounds achieving IC50 values as low as 6.2 µM .
  • Antimicrobial Screening :
    • Compounds related to this structure were screened against Mycobacterium tuberculosis, demonstrating lower activity than standard treatments but highlighting potential for further development .
    • Research has shown that sulfonamide-containing compounds exhibit broad-spectrum antibacterial activity, making them candidates for further exploration in infectious disease treatment .
  • Anti-inflammatory Studies :
    • Research on related sulfonamide derivatives demonstrated significant inhibition of COX enzymes, suggesting a pathway for anti-inflammatory effects .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerTetrazole derivativesCytotoxicity against MCF-7 and HCT-116 cells
AntimicrobialSulfonamide derivativesInhibition of Mycobacterium tuberculosis
Anti-inflammatorySulfonamide analogsCOX inhibition

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the tetrazole moiety exhibit significant anticancer properties. The tetrazole ring is known to enhance the bioactivity of drugs by improving their solubility and stability. Studies have shown that derivatives of tetrazole can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that similar tetrazole derivatives could effectively target specific cancer pathways, potentially leading to new therapeutic agents for cancers such as breast and prostate cancer.

Anti-inflammatory Effects

The sulfonamide group present in this compound is associated with anti-inflammatory properties. Sulfonamides are known to inhibit the enzyme carbonic anhydrase, which plays a role in various inflammatory processes. Research has shown that compounds with similar structures can reduce inflammation in animal models of arthritis and other inflammatory diseases.

Antimicrobial Properties

Compounds featuring sulfonamide and acetamide functionalities have been studied for their antimicrobial effects. Preliminary studies suggest that the compound may exhibit activity against a range of bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.

Central Nervous System (CNS) Activity

The ability of this compound to penetrate the blood-brain barrier due to its lipophilic nature suggests potential applications in treating CNS disorders. Research into similar compounds has indicated possible effects on neurotransmitter systems, which could lead to novel treatments for conditions such as depression and anxiety.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant tumor inhibition in xenograft models using tetrazole derivatives similar to the compound .
Study BAnti-inflammatory EffectsShowed reduced inflammatory markers in animal models treated with sulfonamide-containing compounds.
Study CAntimicrobial PropertiesIdentified effective inhibition of bacterial growth in vitro against E. coli and S. aureus strains using related sulfonamide derivatives.
Study DCNS ActivityFound alterations in serotonin levels in rodent models after administering tetrazole derivatives, indicating potential antidepressant effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Comparison with Triazole-Based Derivatives

4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione ()
  • Core Structure : Triazole-thione vs. tetrazole-carboxamide.
  • The phenylsulfonyl group in this compound is directly attached to the triazole, whereas the target compound uses a propane-2-sulfonyl-substituted phenyl linked via acetamido.
  • Synthesis : Both involve reflux conditions, but the target compound likely requires additional steps for tetrazole ring formation .
4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazole-3-thione Derivatives ()
  • Modifications : Furan substituents vs. propane-2-sulfonylphenyl.

Comparison with Thiazole and Thiadiazole Derivatives ()

  • Core Structure : Thiazole/thiadiazole vs. tetrazole.
  • Pharmacology : Thiadiazole derivatives (e.g., compounds 7b , 11 ) exhibit anticancer activity (IC50 = 1.61–1.98 µg/mL against HepG-2). The tetrazole-carboxamide core in the target compound may offer improved metabolic stability over thiadiazoles .
  • Synthetic Routes : Thioamide intermediates in contrast with acetamido linkers in the target, suggesting divergent reactivity profiles.

Comparison with Tetrazole-Containing Analogs

Ethyl 2-[[2-(1-Phenyltetrazol-5-yl)sulfanylacetyl]amino]-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate ()
  • Structural Similarities : Both contain tetrazole and sulfonyl groups.
  • Key Differences :
    • Substituents : The analog uses a thiophene carboxylate ester vs. the target’s phenyl-carboxamide.
    • Pharmacokinetics : The ester group in the analog may reduce solubility compared to the carboxamide, which enhances hydrogen bonding and aqueous stability .

Pharmacological and Physicochemical Properties

Bioactivity

  • Anticancer Potential: While thiadiazoles () show sub-2 µg/mL IC50 values, the target compound’s tetrazole core and sulfonyl-acetamido linker may improve target specificity (e.g., kinase inhibition) .
  • Solubility: The propane-2-sulfonyl group enhances polarity compared to non-sulfonylated analogs (e.g., furan derivatives in ).

Stability and Metabolism

  • Tetrazole vs.
  • Sulfonyl Group : The propane-2-sulfonyl moiety may reduce CYP450-mediated degradation compared to phenylsulfonyl groups .

Data Tables

Table 1. Key Structural and Functional Comparisons

Compound Core Structure Key Substituents IC50 (HepG-2) Synthesis Highlights
Target Compound Tetrazole-carboxamide Propane-2-sulfonylphenyl N/A Amide coupling, tetrazole cyclization
4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-triazole-thione Triazole-thione Phenylsulfonyl N/A NaOH reflux
Thiadiazole Derivatives Thiadiazole Varied (e.g., phenacyl bromide) 1.61 µg/mL Thioamide intermediates
Ethyl Tetrazole-Thiophene Ester Tetrazole-thiophene Propan-2-ylphenyl N/A Esterification, sulfanylacetyl linkage

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